molecular formula C14H16BrN5O2 B11460976 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11460976
M. Wt: 366.21 g/mol
InChI Key: CGAJUVLBOMXIBH-UHFFFAOYSA-N
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Description

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features a bromopyridine moiety, a triazole ring, and a tetrahydrofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or alkoxides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced acetamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of a bromopyridine moiety, a triazole ring, and a tetrahydrofuran group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H16BrN5O2

Molecular Weight

366.21 g/mol

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H16BrN5O2/c15-10-4-9(6-16-7-10)14-18-12(19-20-14)5-13(21)17-8-11-2-1-3-22-11/h4,6-7,11H,1-3,5,8H2,(H,17,21)(H,18,19,20)

InChI Key

CGAJUVLBOMXIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br

Origin of Product

United States

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